molecular formula C18H15N3O4 B2657961 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile CAS No. 478041-15-5

6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile

Cat. No.: B2657961
CAS No.: 478041-15-5
M. Wt: 337.335
InChI Key: ALBJJMHPKSFFTI-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[25]octane-1,1-dicarbonitrile is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile typically involves multiple steps. One common method includes the reaction of 2-nitrobenzaldehyde with a suitable cyclopropane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, sulfuric acid, and sodium amide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction outcomes .

Major Products Formed

Major products formed from these reactions include various substituted spiro compounds and derivatives of cyclopropane, which can be further utilized in organic synthesis .

Scientific Research Applications

6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile
  • 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane
  • 1,1,2,2-Tetracyanocyclopropane derivatives

Uniqueness

6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is unique due to its nitrophenyl group, which imparts distinct chemical properties and reactivity compared to other similar spiro compounds .

Properties

IUPAC Name

6,6-dimethyl-1-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-19)10-20)11-5-3-4-6-12(11)21(24)25/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBJJMHPKSFFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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